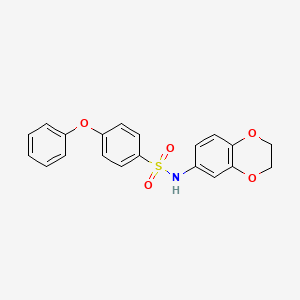

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide is a compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a benzodioxane moiety and a sulfonamide group, which contribute to its unique chemical properties and biological activities.

Mécanisme D'action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to primarily target thefolate synthetase enzyme .

Mode of Action

The mode of action of sulfonamides, including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide, is initiated by the inhibition of folic acid synthesis . They achieve this by restraining the folate synthetase enzyme, which blocks folic acid synthesis in bacteria and ultimately stops the production of purines .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects the biochemical pathway of purine synthesis . This results in the cessation of bacterial growth and multiplication .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract. They metabolize in the liver, and inactive compounds are excreted through bile or feces . Therefore, sulfonamides, including this compound, have broad-spectrum antibacterial action .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and multiplication . This is achieved by blocking the synthesis of folic acid, which is essential for the production of purines in bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-phenoxybenzenesulfonyl chloride. This reaction is carried out in the presence of a base, such as lithium hydride, in a solvent like N,N-dimethylformamide (DMF). The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted sulfonamides .

Applications De Recherche Scientifique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Known for its antibacterial properties.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Investigated for its potential in treating Alzheimer’s disease.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide stands out due to its unique combination of a benzodioxane moiety and a phenoxy group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Activité Biologique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H29N3O3 with a molecular weight of 431.5 g/mol. The compound features a sulfonamide group which is known for its diverse biological activities.

Research indicates that sulfonamides, including this compound, may exert their biological effects through various mechanisms:

- Calcium Channel Modulation : Similar compounds have shown interactions with calcium channels, influencing cardiovascular functions such as perfusion pressure and coronary resistance .

- Antitumor Activity : Studies suggest that modifications in the sulfonamide structure can enhance antitumor properties by inhibiting cell proliferation in cancerous cells .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MG-63 (osteosarcoma) | 10.5 | Apoptosis induction |

| Control (AZM) | MG-63 | 15.0 | Standard treatment |

The compound showed a concentration-dependent inhibition of MG-63 cells, indicating its potential as an anticancer agent under both normoxic and hypoxic conditions .

Cardiovascular Effects

In isolated rat heart models, derivatives of benzene sulfonamides have been shown to affect perfusion pressure and coronary resistance significantly. For example:

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |

| This compound | TBD* | TBD* |

These findings suggest that the compound may interact with biomolecules regulating blood pressure and vascular resistance .

Case Studies

Case Study 1: Antitumor Efficacy in Osteosarcoma

A study involving the application of this compound on MG-63 cells revealed a significant reduction in cell viability compared to control treatments. The study utilized the sulforhodamine B (SRB) assay to quantify cell proliferation and apoptosis induction.

Case Study 2: Cardiovascular Impact

In another investigation focusing on cardiovascular effects, researchers evaluated the impact of various benzene sulfonamides on isolated rat hearts. The results indicated that certain derivatives could effectively lower perfusion pressure and coronary resistance over time .

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S/c22-27(23,21-15-6-11-19-20(14-15)25-13-12-24-19)18-9-7-17(8-10-18)26-16-4-2-1-3-5-16/h1-11,14,21H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGPKFZHYQIOAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.